Home > Products > Screening Compounds P54278 > methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate - 1112305-82-4

methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Catalog Number: EVT-2927367
CAS Number: 1112305-82-4
Molecular Formula: C29H30N4O4
Molecular Weight: 498.583
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)cyclohexane[11C]carboxamide ([carbonyl-11C]WAY100635)

Compound Description: [carbonyl-11C]WAY100635 is a radiolabeled research tracer designed for Positron Emission Tomography (PET) studies. [] This compound is used to investigate metabolic processes and the ability of molecules to cross the blood-brain barrier. []

Apixaban

Compound Description: Apixaban is a drug used to prevent and treat venous thromboembolism after joint replacement surgery. [] It functions as an anticoagulant by inhibiting factor Xa, a key enzyme in the blood clotting cascade. []

Relevance: The synthesis of Apixaban involves the use of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazole[3,4-c]pyridine-3-carboxylate as a key intermediate. [] This intermediate shares structural similarities with methyl 2-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, particularly in the presence of a 4-methoxyphenyl substituent and the pyrazole[3,4-c]pyridine core. This structural relationship highlights a connection between Apixaban synthesis and the target compound.

1-((5-Methoxy-1H-indol-3-yl)methyl)-4-(4-(methylthio)phenyl)piperidin-4-ol (SV 293)

Compound Description: SV 293 is a high-affinity D2 dopamine receptor antagonist exhibiting binding selectivity for the D2 subtype over the D3 subtype. [] Its properties make it valuable for studying D2 receptor function and potentially for developing novel therapeutic agents. []

Relevance: SV 293 is categorized as a substituted phenyl-4-hydroxy-1-piperidyl indole analogue, similar to 7-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one (SV-III-130s). [] This classification emphasizes the structural similarities between SV 293 and methyl 2-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, specifically the shared presence of a methoxyphenyl-substituted piperazine ring and the overall heterocyclic framework. This grouping highlights a common structural motif among these compounds, suggesting potential for similar biological activity or targeting of related biological pathways.

7-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one (SV-III-130s)

Compound Description: SV-III-130s is a selective D2 dopamine receptor ligand, showing partial agonist activity in adenylyl cyclase inhibition assays and antagonist activity in GIRK channel activation and phospho-ERK1/2 assays. [] Its unique pharmacological profile makes it an interesting candidate for studying D2 receptor function and for potential therapeutic applications. []

Relevance: SV-III-130s shares a 4-(2-methoxyphenyl)piperazine moiety with methyl 2-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, indicating a clear structural relationship. [] This common structural element suggests that these compounds may possess similar binding affinities or interact with comparable biological targets, making SV-III-130s a relevant related compound.

Relevance: GDC-0853, along with other structurally diverse BTK inhibitors, falls under the category of small molecule BTK inhibitors. [] This categorization highlights a shared mechanism of action and potential for similar biological effects. While not directly structurally analogous, the grouping of GDC-0853 as a BTK inhibitor suggests a possible link to the research context of methyl 2-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, potentially signifying an area of shared interest in drug discovery or biological pathway modulation.

Overview

Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications.

Source

The compound is typically synthesized in laboratory settings and is available from various chemical suppliers for research purposes. Its molecular formula is C22H26N4O3C_{22}H_{26}N_{4}O_{3}, and it possesses a molecular weight of approximately 402.47 g/mol.

Classification

Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be classified as:

  • Chemical Class: Quinazoline derivatives
  • Functional Groups: Carboxylate, piperazine, methoxy, and methyl groups
Synthesis Analysis

Methods

The synthesis of methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps:

  1. Formation of the Quinazoline Core:
    • The initial step often involves the condensation of an appropriate aniline derivative with a carbonyl compound to form the quinazoline structure.
  2. Piperazine Substitution:
    • The introduction of the piperazine ring is achieved through nucleophilic substitution reactions, where a piperazine derivative reacts with the quinazoline intermediate.
  3. Final Esterification:
    • The final step includes esterification with methyl chloroformate or a similar reagent to introduce the methyl carboxylate group.

Technical Details

The synthesis may utilize techniques such as refluxing in organic solvents, chromatography for purification, and spectroscopic methods (like NMR and mass spectrometry) for structural confirmation.

Molecular Structure Analysis

Structure

The molecular structure of methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate features:

  • A quinazoline core with a carbonyl group at position 4.
  • A piperazine ring substituted at position 2 with a methoxyphenyl group.
  • A methyl group attached to a phenyl ring at position 3.
Chemical Reactions Analysis

Reactions

Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions:

  1. Hydrolysis:
    • The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  2. Reduction:
    • The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions:
    • The piperazine nitrogen can participate in further substitution reactions with electrophiles.

Technical Details

These reactions are typically conducted under controlled conditions, using solvents such as ethanol or dichloromethane and monitored via thin-layer chromatography or HPLC.

Mechanism of Action

The mechanism of action for methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate may involve interactions with specific biological targets:

  1. Receptor Binding:
    • It may act as an antagonist or agonist at certain neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  2. Enzyme Inhibition:
    • The compound could inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of these neurotransmitters in the synaptic cleft.

Data

Further studies are necessary to elucidate the precise biological pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is expected to exhibit:

  • Appearance: Typically a solid crystalline form.

Chemical Properties

Key chemical properties include:

  1. Solubility:
    • Soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.
  2. Stability:
    • Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has potential applications in:

  1. Pharmaceutical Research:
    • Investigated for its potential as an antidepressant or anxiolytic agent due to its interaction with neurotransmitter systems.
  2. Biological Studies:
    • Used in studies exploring the pharmacological effects of quinazoline derivatives on various biological targets.

This compound exemplifies the ongoing research into novel therapeutic agents derived from established chemical frameworks, contributing to advancements in medicinal chemistry and pharmacology.

Properties

CAS Number

1112305-82-4

Product Name

methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

IUPAC Name

methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxoquinazoline-7-carboxylate

Molecular Formula

C29H30N4O4

Molecular Weight

498.583

InChI

InChI=1S/C29H30N4O4/c1-20-8-10-21(11-9-20)19-33-27(34)23-13-12-22(28(35)37-3)18-24(23)30-29(33)32-16-14-31(15-17-32)25-6-4-5-7-26(25)36-2/h4-13,18H,14-17,19H2,1-3H3

InChI Key

FNKDEYSENYRPHU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=C5OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.